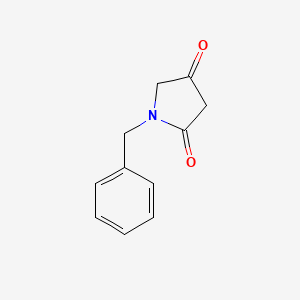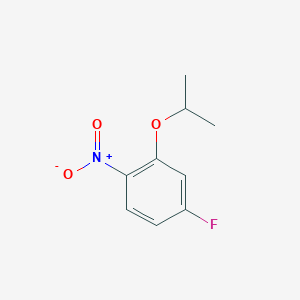
2,3,5-トリ-O-ベンゾイル-α-D-アラビノフラノシルブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a useful research compound. Its molecular formula is C26H21BrO7 and its molecular weight is 525.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス薬の合成
この化合物は、COVID-19治療のためのFDA承認抗ウイルス薬であるレムデシビルの合成における主要な中間体として使用されてきました .
糖鎖付加研究
この化合物は、特に糖鎖付加の立体選択性の濃度依存性を理解する上で、糖鎖付加研究に携わってきました .
医薬品中間体
この化合物は、医薬品中間体として役立ち、OLED材料で使用されます .
イミノシュガー研究
この化合物は、簡素化されたUDP-Gal f-トランスフェラーゼ阻害剤としてのイミノ-l-アラビニトール-C-グリコシル化合物の調製に利用されてきました .
組織低酸素マーカーの合成
作用機序
Target of Action
This compound is a building block for the synthesis of unnatural arabinofuranosyl nucleosides , which suggests that it may interact with enzymes involved in nucleoside metabolism or nucleic acid synthesis.
Action Environment
One study mentions the phenomenon of the transformation of nonselective glycosylation into stereospecific one upon changing the glycosyl donor concentration , suggesting that concentration could be an important factor influencing its action.
生化学分析
Biochemical Properties
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide plays a crucial role in biochemical reactions, particularly in the synthesis of unnatural arabinofuranosyl nucleosides. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is involved in glycosylation processes where it acts as a glycosyl donor. The compound’s interactions with enzymes such as glycosyltransferases facilitate the transfer of glycosyl groups to acceptor molecules, leading to the formation of glycosidic bonds. These interactions are essential for the synthesis of complex carbohydrates and nucleosides .
Cellular Effects
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide has significant effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of nucleosides, which are vital for DNA and RNA synthesis. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleosides required for these processes. For example, the incorporation of nucleoside analogs synthesized from 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide can lead to changes in gene expression and modulation of cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This process results in the formation of glycosidic bonds, which are crucial for the synthesis of nucleosides and complex carbohydrates. Additionally, the compound can inhibit or activate specific enzymes involved in nucleoside metabolism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. For example, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide vary with different dosages in animal models. At low doses, the compound can effectively participate in nucleoside synthesis without causing significant adverse effects. At high doses, it can exhibit toxic effects, leading to cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is involved in various metabolic pathways, particularly those related to nucleoside synthesis. It interacts with enzymes such as glycosyltransferases and nucleoside phosphorylases, which facilitate the incorporation of the compound into nucleosides. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its availability for biochemical reactions and its overall effectiveness in experimental settings .
Subcellular Localization
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the nucleus or the endoplasmic reticulum. This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate enzymes and biomolecules required for nucleoside synthesis and other biochemical processes .
特性
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRCGOOKGUSEFK-LUKWVAJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451975 |
Source


|
| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4348-68-9 |
Source


|
| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)



![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)








![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)
